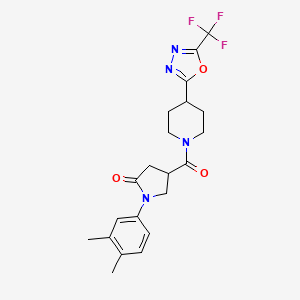

1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

説明

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O3/c1-12-3-4-16(9-13(12)2)28-11-15(10-17(28)29)19(30)27-7-5-14(6-8-27)18-25-26-20(31-18)21(22,23)24/h3-4,9,14-15H,5-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDVQMDTFVOWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(O4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via reductive amination or other suitable methods.

Coupling reactions: The oxadiazole and piperidine intermediates are then coupled with the pyrrolidinone moiety using suitable coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

化学反応の分析

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at specific sites, such as the methyl groups or the piperidine ring.

Reduction: Reduction reactions can target the oxadiazole ring or other reducible functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Research: It may be used as a probe or tool compound to study biological pathways and mechanisms.

作用機序

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

類似化合物との比較

Similar Compounds

1-(3,4-Dimethylphenyl)-4-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

1-(3,4-Dimethylphenyl)-4-(4-(5-chloro-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

生物活性

The compound 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one , often referred to as a derivative of oxadiazole and piperidine, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Pyrrolidinone : A cyclic amide that contributes to the compound's stability and reactivity.

- Oxadiazole : Known for its diverse biological activities including anti-inflammatory and antimicrobial properties.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown activity against various cancer cell lines:

- HCT-116 (colon carcinoma) : IC50 values around 6.2 μM were reported for related oxadiazole compounds .

- T47D (breast cancer) : Compounds demonstrated IC50 values of 27.3 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives is well-documented. A study highlighted that specific substitutions at the 2 and 5 positions of oxadiazole rings significantly enhanced anti-inflammatory activity . The compound may exhibit similar effects due to the presence of the oxadiazole moiety.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation.

- Apoptotic Pathways : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Anticancer Activity

A study investigated a series of oxadiazole derivatives, including those structurally related to the compound in focus. The results indicated that these compounds could effectively inhibit cell proliferation in breast and colon cancer models. The study utilized both in vitro assays and molecular docking studies to elucidate binding affinities with target proteins involved in cell cycle regulation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 6.2 |

| Compound B | T47D | 27.3 |

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of various substituted oxadiazoles. The findings revealed that compounds with trifluoromethyl substitutions exhibited enhanced anti-inflammatory activity compared to their non-substituted counterparts.

| Compound | Inflammatory Model | Activity |

|---|---|---|

| Compound C | Carrageenan-induced paw edema | Significant reduction |

| Compound D | LPS-stimulated macrophages | Inhibition of TNF-alpha production |

Q & A

Q. Q1. What are the key challenges in synthesizing 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Answer: Synthesis challenges include the stability of the trifluoromethyl-oxadiazole moiety and steric hindrance during piperidine-carbonyl coupling. Optimization involves:

- Temperature control : Maintaining ≤60°C during oxadiazole cyclization to prevent decomposition .

- Catalyst selection : Using coupling agents like HATU/DIPEA for amide bond formation, monitored via TLC or HPLC .

- Purification : Gradient elution with acetonitrile/water (0.1% TFA) in reverse-phase HPLC to isolate isomers .

Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

Answer: Structural validation requires orthogonal methods:

- X-ray crystallography : Resolve stereochemistry and confirm piperidine-pyrrolidinone conformation using SHELXL refinement .

- NMR spectroscopy : identifies trifluoromethyl group symmetry; maps coupling between pyrrolidinone and oxadiazole .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~450-470 g/mol) and detects impurities .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s mechanism of action in cancer cell lines, and what contradictions exist between in silico and experimental bioactivity data?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or PI3K). The trifluoromethyl-oxadiazole may act as a hydrogen bond acceptor .

- Contradictions : Computational models may overestimate binding affinity due to solvent effects or protein flexibility. Experimental IC discrepancies (e.g., 10 µM vs. predicted 2 µM) require validating via kinase inhibition assays and Western blotting .

Q. Q4. What strategies resolve conflicting data in biological assays, such as inconsistent apoptosis induction across cancer cell lines?

Answer: Contradictions arise from cell-specific metabolic stability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Combine MTT viability tests with flow cytometry (Annexin V/PI staining) to confirm apoptosis .

- Metabolite profiling : LC-MS/MS to detect oxidative degradation of the oxadiazole ring in HepG2 vs. MCF-7 cells .

- Knockdown studies : siRNA silencing of suspected off-targets (e.g., caspases) to isolate primary mechanisms .

Q. Q5. How can crystallographic data improve SAR (Structure-Activity Relationship) studies for pyrrolidin-2-one derivatives?

Answer:

- Conformational analysis : SHELX-refined crystal structures reveal how 3,4-dimethylphenyl substituents influence piperidine ring puckering and target engagement .

- Electrostatic mapping : Compare trifluoromethyl-oxadiazole dipole moments with analogs (e.g., methyl-oxadiazole) to correlate with kinase inhibition .

- Fragment-based design : Overlay crystallographic data with co-crystallized ligands (e.g., ATP analogs) to guide substituent modifications .

Q. Q6. What are the limitations of current in vitro models for evaluating this compound’s neuroprotective potential, and how can 3D organoids address these gaps?

Answer:

Q. Q7. How does the trifluoromethyl group influence metabolic stability, and what deuterium-labeling strategies can prolong half-life?

Answer:

- Metabolic hotspots : CYP3A4-mediated oxidation of the trifluoromethyl group generates polar metabolites (detected via ) .

- Deuterium incorporation : Replace hydrogen at C-5 of the oxadiazole with deuterium to slow CYP-mediated degradation (KIE ≈ 2–3) .

- Validation : Compare plasma half-life (t) in Sprague-Dawley rats using UPLC-MS for deuterated vs. non-deuterated analogs .

Q. Q8. What criteria prioritize this compound for in vivo testing despite moderate in vitro potency?

Answer: Prioritization hinges on:

- Selectivity index : ≥10-fold selectivity over non-cancerous cells (e.g., HEK293) in MTT assays .

- Pharmacokinetics : Oral bioavailability ≥30% in rodent models, with AUC ≥500 ng·h/mL .

- Toxicology : Ames test negativity and ≥1-log difference between IC and hERG channel inhibition (patch-clamp assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。